molecular formula C9H4F3NO2 B2844838 4,5,6-trifluoro-1H-indole-2-carboxylic acid CAS No. 884494-64-8

4,5,6-trifluoro-1H-indole-2-carboxylic acid

Cat. No.: B2844838
CAS No.: 884494-64-8
M. Wt: 215.131
InChI Key: HPKJHKKYUIXQRR-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H4F3NO2 . It has a molecular weight of 215.13 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F3NO2/c10-4-2-5-3 (7 (11)8 (4)12)1-6 (13-5)9 (14)15/h1-2,13H, (H,14,15) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that has a melting point of 242-243°C . It is stored at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including derivatives of indole, serve as valuable building blocks for the synthesis of biologically active molecules. Novel methods have been developed employing modern organometallic techniques, highlighting the importance of such compounds in drug design and synthesis (Leconte & Ruzziconi, 2002).

Electrochemical Properties and Supercapacitor Applications

Research into the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives has uncovered that these materials exhibit remarkable electrochemical properties. Specifically, derivatives such as poly(indole-5-carboxylic acid) show significant potential as electrode materials for supercapacitors, with high specific capacitance and excellent stability (Ma et al., 2015).

Optical Properties and Photochromic Applications

The synthesis of aqueous soluble indolylfulgimides with trifluoromethyl carboxylic acid groups has revealed unique optical properties. These compounds can switch between open and closed forms upon illumination with specific wavelengths of light, offering insights into the development of photochromic materials for various applications (Chen et al., 2009).

Organic Synthesis and Catalysis

2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is crucial for synthesizing peptides and other amide-linked molecules, demonstrating the versatility of fluorinated indole derivatives in facilitating organic reactions (Wang et al., 2018).

Novel Routes to Fluoroindolecarboxylic Acids

Comprehensive strategies for the synthesis of indolecarboxylic acids, including those with fluorine substituents, have been developed. These methods provide new insights into the preparation of complex organic molecules and highlight the importance of such compounds in medicinal chemistry and materials science (Schlosser et al., 2006).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4,5,6-trifluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-4-2-5-3(7(11)8(4)12)1-6(13-5)9(14)15/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJHKKYUIXQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-64-8
Record name 4,5,6-trifluoro-1H-indole-2-carboxylic acid
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